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  • Product: 5-Oxa-2-azaspiro[3.5]non-7-ene HCl
  • CAS: 1823869-00-6

Core Science & Biosynthesis

Foundational

Mechanism of action for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl derivatives

An In-Depth Technical Whitepaper on the Mechanism of Action for 5-Oxa-2-azaspiro[1]non-7-ene HCl Derivatives Executive Summary In contemporary medicinal chemistry, the "escape from flatland" paradigm has driven the trans...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Mechanism of Action for 5-Oxa-2-azaspiro[1]non-7-ene HCl Derivatives

Executive Summary

In contemporary medicinal chemistry, the "escape from flatland" paradigm has driven the transition from planar, sp2 -hybridized rings to complex, three-dimensional sp3 -rich architectures[2]. Among these, 5-Oxa-2-azaspiro[1]non-7-ene hydrochloride (CAS: 1823869-00-6) has emerged as a premier spirocyclic building block[3][4]. Primarily utilized as a conformationally restricted bioisostere for morpholine and piperidine[2][5], this scaffold fundamentally alters the Mechanism of Action (MoA) of its derivatives.

Rather than acting as a standalone therapeutic, the 5-oxa-2-azaspiro[1]non-7-ene moiety serves as a "pharmacokinetic and thermodynamic warhead." When incorporated into a parent drug, it modulates the MoA by pre-organizing the molecule for optimal receptor binding, evading cytochrome P450 (CYP450) metabolism, and vectorizing hydrogen-bond acceptors[1][2]. This whitepaper dissects the structural pharmacology, thermodynamic causality, and target-specific MoA enhancements conferred by this unique spirocyclic scaffold.

Core Structural Pharmacology: Thermodynamic Causality

The MoA of any drug is dictated by its binding kinetics ( Kon​ and Koff​ ) and its thermodynamic interaction with the target receptor ( ΔG=ΔH−TΔS ). Traditional morpholine rings are highly flexible, existing in rapid equilibrium between various chair and boat conformations. Upon binding to a target, the morpholine ring is forced into a single conformation, resulting in a massive entropic penalty ( −TΔS ) that reduces overall binding affinity.

The 5-oxa-2-azaspiro[1]non-7-ene scaffold circumvents this through conformational restriction [2].

  • The Spirocyclic Core: The perpendicular arrangement of the azetidine (4-membered) and oxacyclohexene (6-membered) rings locks the exit vectors of the nitrogen and oxygen atoms. This pre-organization means the entropic penalty upon target binding is negligible.

  • The 7-Ene Double Bond: Unlike fully saturated analogs (e.g., 5-oxa-2-azaspiro[1]nonane)[5], the 7-ene unsaturation introduces a localized π -system. This allows the derivative to engage in specific CH−π or cation- π interactions within hydrophobic target pockets, enhancing the enthalpic ( ΔH ) contribution to binding.

Table 1: Comparative Physicochemical & Thermodynamic Properties
ParameterTraditional Morpholine5-Oxa-2-azaspiro[1]non-7-eneMechanistic Consequence
Fsp3​ (Fraction sp3 ) 1.00 (but flexible)High (Rigidified)Improved aqueous solubility and target specificity[2].
Entropic Penalty ( ΔS ) HighLowLower Kd​ , resulting in prolonged target residence time.
Metabolic Stability Poor (prone to α -oxidation)Excellent (steric shielding)Prolonged half-life ( t1/2​ ) and sustained target engagement[1].
Exit Vectors Linear / EquatorialOrthogonal (Spiro)Access to novel sub-pockets in the receptor site.

Mechanism of Action: Target-Specific Case Studies

Because 5-oxa-2-azaspiro[1]non-7-ene is a functional moiety, its MoA is best understood through the lens of the biological targets it is designed to modulate.

Case Study 1: Mutant p53 Stabilization (Y220C)

The p53-Y220C mutation creates a thermally unstable, hydrophobic crevice on the surface of the p53 protein, leading to its rapid denaturation and loss of tumor-suppressive function[6]. Derivatives incorporating the 5-oxa-2-azaspiro[1]non-7-ene scaffold act as conformational stabilizers .

  • MoA: The rigid spirocycle acts as a structural wedge. The 7-ene double bond aligns with hydrophobic residues in the Y220C pocket via van der Waals interactions, while the oxygen atom forms a critical hydrogen bond with the backbone amide of adjacent residues. This locks the mutant p53 in its wild-type conformation, restoring its ability to bind DNA and induce apoptosis in oncogenic cells[6].

Case Study 2: GABA_A α 5 Positive Allosteric Modulators (PAMs)

In the central nervous system, selective modulation of the GABA_A α 5 receptor subtype is critical for treating cognitive impairments without inducing sedation. Isoxazolyl ether derivatives utilizing the 5-oxa-2-azaspiro[1]non-7-ene scaffold have been developed as potent PAMs[7].

  • MoA: The spirocyclic nitrogen acts as the primary attachment point, while the orthogonal oxygen atom is vectorized precisely to interact with the transmembrane domain of the α 5 subunit. The rigidity of the spirocycle prevents the molecule from adopting conformations that would bind to the α 1 subunit (which causes sedation), thereby enforcing strict receptor subtype selectivity[7].

Logical Workflows and Visualizations

To understand how the substitution of a morpholine ring with a 5-oxa-2-azaspiro[1]non-7-ene scaffold alters the pharmacological profile, we must visualize the thermodynamic and metabolic logic.

Fig 1: Thermodynamic and metabolic advantages of the spirocyclic core over morpholine.

Experimental Methodologies: Validating the MoA

To prove that a 5-oxa-2-azaspiro[1]non-7-ene derivative operates via the proposed thermodynamic and metabolic mechanisms, researchers must employ self-validating experimental protocols.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

To validate that the spirocyclic rigidity reduces the entropic penalty and improves target affinity ( Kd​ ), SPR is utilized to measure real-time Kon​ and Koff​ rates.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., p53-Y220C mutant) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Target an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 5-oxa-2-azaspiro[1]non-7-ene derivative (0.1 nM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min. Allow 120 seconds for the association phase ( Kon​ ) and 300 seconds for the dissociation phase ( Koff​ ).

  • Self-Validation Check: Include a blank buffer injection to correct for bulk refractive index changes and baseline drift. Ensure the Rmax​ aligns with the theoretical maximum based on the molecular weight ratio of the analyte to the ligand.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. A successful spirocyclic bioisostere will demonstrate a significantly slower Koff​ rate compared to its morpholine counterpart, proving prolonged target residence time.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the MoA claim regarding CYP450 evasion and prolonged half-life.

  • Incubation Mixture: Combine 0.5 mg/mL Human Liver Microsomes, 1 µM of the spiro-derivative, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Quench the reaction at 0, 5, 15, 30, and 60 minutes by transferring 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Check: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the microsomal activity.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Fig 2: Experimental workflow for validating binding kinetics and metabolic stability.

Conclusion

The integration of the 5-oxa-2-azaspiro[1]non-7-ene hydrochloride scaffold into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the rigid, sp3 -rich architecture of this bioisostere, researchers can fundamentally upgrade a molecule's Mechanism of Action. The spirocycle dictates precise vectorization for target engagement, slashes the entropic penalty of binding, and structurally shields the molecule from rapid metabolic degradation. Whether stabilizing mutant oncogenes or selectively modulating CNS receptors, this scaffold is a critical tool for modern pharmacologists.

References

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[8]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from[Link]

  • Google Patents (WO2024238406A1). Furopyridine compounds as p53 mutant stabilizer and uses thereof.
  • Google Patents (WO2019238633A1). New isoxazolyl ether derivatives as gaba a alpha5 pam.

Sources

Exploratory

An In-depth Technical Guide to the 5-Oxa-2-azaspiro[3.5]nonane Scaffold for Drug Discovery

Abstract The quest for novel three-dimensional molecular scaffolds is a paramount objective in modern medicinal chemistry, aimed at escaping the "flatland" of traditional aromatic compounds to access new chemical space a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel three-dimensional molecular scaffolds is a paramount objective in modern medicinal chemistry, aimed at escaping the "flatland" of traditional aromatic compounds to access new chemical space and improve pharmacological properties. The 5-oxa-2-azaspiro[3.5]nonane framework has emerged as a particularly valuable motif. This spirocyclic system, featuring a strained oxetane ring fused to a piperidine-like azacyclohexane, offers a unique conformational rigidity and serves as a versatile bioisosteric replacement for common groups in drug candidates. This guide provides a comprehensive overview of the 5-oxa-2-azaspiro[3.5]nonane core, focusing on its physicochemical properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals. While this document centers on the saturated scaffold, it will specifically address the properties of the unsaturated derivative, 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride, where data is available.

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality that is highly sought after in drug design. Compared to their linear or fused-ring counterparts, spirocycles often exhibit improved metabolic stability, enhanced aqueous solubility, and novel intellectual property profiles. The incorporation of an oxetane ring, a four-membered cyclic ether, is a strategic choice, as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving properties like lipophilicity and metabolic stability.[1] The 5-oxa-2-azaspiro[3.5]nonane scaffold combines these advantages, presenting a promising building block for novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of the 5-oxa-2-azaspiro[3.5]nonane scaffold are critical for its application in drug design. The introduction of an oxygen atom and a nitrogen atom within the spirocyclic system significantly influences its polarity, hydrogen bonding capacity, and ultimately, its pharmacokinetic profile.

Below is a summary of the key molecular properties for 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride , the unsaturated variant of the core scaffold.

PropertyValueSource
Molecular Formula C7H12ClNO[2]
Molecular Weight 161.63 g/mol [2]
CAS Number 1823869-00-6[2]
Appearance Powder (for the saturated analog)[3]

For the more frequently documented saturated core, 5-oxa-2-azaspiro[3.5]nonane hydrochloride , the properties are as follows:

PropertyValueSource
Molecular Formula C7H14ClNO[3]
Molecular Weight 163.65 g/mol [3]
CAS Number 1330765-15-5[3]

The presence of the hydrochloride salt enhances the aqueous solubility and crystallinity of the parent amine, making it more suitable for pharmaceutical formulation and handling.

Synthesis of the 5-Oxa-2-azaspiro[3.5]nonane Core

While a specific, detailed synthesis for 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is not prominently available in peer-reviewed literature, a general and robust approach to oxa-spirocycles has been developed, with the key step being an iodocyclization reaction.[4] The following protocol is a representative, multi-step synthesis adapted from established methods for constructing similar oxa-spirocyclic amines.

General Synthetic Workflow

The construction of the 5-oxa-2-azaspiro[3.5]nonane core generally involves the formation of a suitable acyclic precursor containing an alcohol and an alkene, followed by a cyclization step to form the oxetane ring, and subsequent modifications to build the azacyclohexane portion.

G A Starting Material (e.g., Substituted Alkene) B Step 1: Iodocyclization (I2, NaHCO3) A->B C Intermediate: Oxa-spirocyclic Iodide B->C D Step 2: Azide Substitution (NaN3) C->D E Intermediate: Oxa-spirocyclic Azide D->E F Step 3: Reduction to Amine (H2, Pd/C or PPh3/H2O) E->F G Product: 5-Oxa-2-azaspiro[3.5]nonane Core F->G H Step 4: Salt Formation (HCl) G->H I Final Product: Hydrochloride Salt H->I

Caption: Generalized workflow for the synthesis of oxa-azaspirocycles.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible pathway to the saturated 5-oxa-2-azaspiro[3.5]nonane core, based on the iodocyclization approach.[4]

Step 1: Iodocyclization to form the Oxa-spirocyclic Iodide

  • Reaction Setup: To a solution of the appropriate alkene precursor (1 equivalent) in acetonitrile (CH3CN), add sodium bicarbonate (NaHCO3, 3 equivalents).

  • Reagent Addition: Add iodine (I2, 3 equivalents) portion-wise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 1 hour, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxa-spirocyclic iodide.

Causality: The iodocyclization proceeds via the electrophilic addition of iodine to the double bond, forming a cyclic iodonium ion. The intramolecular attack by the hydroxyl group then forms the oxetane ring, a process driven by the proximity of the reacting groups.

Step 2: Azide Substitution

  • Reaction Setup: Dissolve the crude iodide from Step 1 (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add sodium azide (NaN3, 1.5 equivalents) and heat the mixture to 85 °C.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture, dilute with water, and extract the product with an organic solvent. The crude azide is often used directly in the next step.

Trustworthiness: This is a standard SN2 reaction. The use of a polar aprotic solvent like DMSO facilitates the displacement of the iodide by the azide nucleophile.

Step 3: Reduction to the Primary Amine

  • Catalytic Hydrogenation: Dissolve the crude azide in methanol (MeOH). Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Reduction: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature until the azide is fully reduced.

  • Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the crude 5-oxa-2-azaspiro[3.5]nonane.

Alternative Method: A Staudinger reduction can also be employed by treating the azide with triphenylphosphine (PPh3) in a THF/water mixture.[4]

Step 4: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final 5-Oxa-2-azaspiro[3.5]nonane hydrochloride.

Applications in Drug Development

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a valuable building block for creating molecules with enhanced three-dimensionality. Its utility in drug discovery can be categorized as follows:

  • Piperidine Bioisostere: The azacyclohexane portion of the scaffold can serve as a conformationally restricted mimic of a piperidine ring, a common moiety in many bioactive compounds. This modification can fine-tune binding interactions and improve metabolic stability.[5]

  • Improving Physicochemical Properties: The incorporation of the oxetane ring and the overall spirocyclic nature can lead to significant improvements in aqueous solubility while controlling lipophilicity (LogP).[4] This is a critical aspect of developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Access to Novel Chemical Space: As a novel, Fsp3-rich scaffold, it allows chemists to explore new areas of chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets.

G Scaffold 5-Oxa-2-azaspiro[3.5]nonane Core Prop1 Improved 3D-Shape Conformational Rigidity Scaffold:f0->Prop1:head imparts Prop2 Enhanced Physicochemical Properties Increased Solubility Lower Lipophilicity Metabolic Stability Scaffold:f0->Prop2:head leads to Prop3 Versatile Bioisostere Replaces Piperidine Replaces gem-dimethyl Scaffold:f0->Prop3:head acts as Result Improved Drug Candidates Prop1->Result:f0 Prop2->Result:f0 Prop3->Result:f0

Caption: Logical relationships of scaffold properties in drug design.

Conclusion

The 5-oxa-2-azaspiro[3.5]nonane scaffold represents a significant tool for medicinal chemists aiming to develop next-generation therapeutics. Its unique three-dimensional structure, combined with the beneficial physicochemical properties imparted by the oxetane moiety, makes it an attractive building block for enhancing the drug-like properties of molecular entities. While detailed experimental data for specific unsaturated derivatives like 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride remain sparse in public literature, the general synthetic strategies for related oxa-spirocycles are well-established and provide a clear path for the synthesis and exploration of this valuable chemical scaffold.

References

  • Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2017). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Chekmenyov, D., et al. (2023). Synthesis of Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

Foundational

Topic: Discovery and Synthesis Pathways of 5-Oxa-2-azaspiro[3.5]non-7-ene Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the 5-Oxa-2-azaspiro[3.5]non-7-ene core, a novel scaffold with signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 5-Oxa-2-azaspiro[3.5]non-7-ene core, a novel scaffold with significant potential in medicinal chemistry. We will delve into the foundational principles that underscore its design, explore robust synthetic pathways for its creation, and analyze the physicochemical properties that make it a compelling building block for next-generation therapeutics.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This strategic move, often termed "escaping flatland," is driven by the need to develop drug candidates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility, metabolic stability, and target selectivity.[1][2] Spirocyclic systems, which feature two rings joined at a single atom, are at the forefront of this movement. Their inherent rigidity and well-defined three-dimensional exit vectors offer a sophisticated method for probing the complex topology of protein binding pockets.[1][2]

The 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold represents a confluence of several advantageous structural motifs:

  • A Spirocyclic Core: Provides conformational constraint and novel 3D geometry.

  • An Azetidine Ring: A four-membered nitrogen-containing ring that serves as a versatile anchor for further functionalization.

  • A Dihydropyran Ring: The six-membered oxygen-containing ring with an endocyclic double bond introduces conformational diversity and potential metabolic soft spots, which can be strategically advantageous.

This guide will explore the synthetic logic for accessing this specific, and likely novel, scaffold, drawing upon established principles in heterocyclic and spirocycle chemistry.

Conceptual Discovery: A Bioisosteric Approach to Novel Chemical Space

The conceptual genesis of the 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold lies in the principle of bioisosteric replacement. In modern drug design, piperidine and morpholine rings are ubiquitous, but often suffer from metabolic liabilities, particularly oxidation by cytochrome P450 enzymes.[1] Spirocyclic azetidines and oxetanes have emerged as powerful bioisosteres that can mimic the parent structures while offering improved metabolic stability and aqueous solubility.[1][2][3]

The 5-Oxa-2-azaspiro[3.5]non-7-ene core can be viewed as a conformationally constrained and unsaturated analog of piperidine or aza-morpholine derivatives. The introduction of the spiro-fused azetidine ring system provides a rigid framework, while the dihydropyran ring offers unique structural and electronic properties compared to its saturated counterparts.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine Target Scaffold\n5-Oxa-2-azaspiro[3.5]non-7-ene Target Scaffold 5-Oxa-2-azaspiro[3.5]non-7-ene Piperidine->Target Scaffold\n5-Oxa-2-azaspiro[3.5]non-7-ene Mimics 3D vector Improves metabolic stability Morpholine Morpholine Morpholine->Target Scaffold\n5-Oxa-2-azaspiro[3.5]non-7-ene Introduces unsaturation Alters electronics

Caption: Bioisosteric relationship of the target scaffold.

Strategic Synthesis Pathways

Accessing the 5-Oxa-2-azaspiro[3.5]non-7-ene core requires a multi-step approach. While direct literature for this exact scaffold is sparse, we can logically construct highly plausible synthetic routes based on powerful and well-documented chemical transformations. The key challenge is the stereoselective construction of the spirocyclic junction.

Pathway 1: Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)

An intramolecular Diels-Alder reaction represents an elegant and efficient strategy for constructing the dihydropyran ring and setting the spirocyclic stereocenter simultaneously. This approach involves the synthesis of a precursor containing both a diene and a dienophile tethered to a central azetidine core.

Causality Behind Experimental Choices:

  • Reaction Type: The Diels-Alder reaction is a powerful C-C bond-forming reaction that creates a six-membered ring with excellent control over stereochemistry.[4][5][6] An intramolecular variant is chosen to favor the formation of the desired fused-ring system.

  • Precursor Design: The precursor must contain an activated dienophile (e.g., an α,β-unsaturated carbonyl) and a reactive diene, linked by a tether that facilitates the cyclization. An N-substituted azetidinone serves as an ideal anchor.

  • Catalysis: Lewis acids are often employed to accelerate Diels-Alder reactions and control regioselectivity by lowering the LUMO of the dienophile.[6]

G A 1. Synthesize Azetidinone Precursor B 2. Attach Diene-containing Tether A->B C 3. Attach Dienophile Tether B->C D 4. Intramolecular Diels-Alder Cycloaddition (Thermal or Lewis Acid Catalyzed) C->D E 5. Reduction of Carbonyl D->E F Target Scaffold: 5-Oxa-2-azaspiro[3.5]non-7-ene E->F

Caption: Workflow for the Diels-Alder synthesis pathway.

Experimental Protocol (Hypothetical)

  • Synthesis of Precursor: Start with a commercially available or synthesized N-protected 3-azetidinone.

  • Alkylation: Perform a Horner-Wadsworth-Emmons reaction on the azetidinone to introduce an α,β-unsaturated ester (the dienophile).[7]

  • N-Functionalization: Deprotect the nitrogen and subsequently alkylate with a diene-containing moiety (e.g., (E)-4-bromo-1,3-butadiene).

  • Cycloaddition: Heat the resulting precursor in a high-boiling solvent (e.g., toluene or xylene) to effect the intramolecular [4+2] cycloaddition. Alternatively, use a Lewis acid catalyst (e.g., ZnI₂, Sc(OTf)₃) at lower temperatures to improve selectivity.[6]

  • Reduction: Reduce the resulting lactam and ester functionalities using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to yield the final 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold.

Pathway 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is another powerful strategy for the formation of unsaturated rings. This pathway involves creating a diene precursor tethered to the azetidine core and then using a ruthenium-based catalyst to form the dihydropyran ring.

Causality Behind Experimental Choices:

  • Reaction Type: RCM is highly reliable for forming medium-to-large rings and is tolerant of many functional groups. It is an excellent choice for creating the endocyclic double bond in the target.

  • Catalyst Selection: Second or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are chosen for their high efficiency and stability.

  • Precursor Design: The key is to synthesize an azetidine derivative substituted with two alkenyl chains at the appropriate positions to facilitate the desired 6-membered ring closure.

G A 1. Synthesize N-protected 3-hydroxymethyl-azetidine B 2. O-Allylation A->B C 3. N-Allylation (after deprotection) B->C D 4. Ring-Closing Metathesis (Grubbs Catalyst) C->D E Target Scaffold: 5-Oxa-2-azaspiro[3.5]non-7-ene D->E

Caption: Workflow for the Ring-Closing Metathesis pathway.

Experimental Protocol (Hypothetical)

  • Synthesis of Precursor: Begin with N-Boc-3-(hydroxymethyl)azetidine.

  • O-Allylation: Perform an O-allylation on the hydroxyl group using allyl bromide and a base like sodium hydride (NaH).

  • N-Deprotection & Allylation: Remove the Boc protecting group using trifluoroacetic acid (TFA). The resulting secondary amine is then allylated to install the second terminal alkene.

  • RCM Reaction: Dissolve the diene precursor in a solvent like dichloromethane (DCM) or toluene. Add a catalytic amount (1-5 mol%) of a Grubbs-type catalyst and stir at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

  • Purification: Purify the resulting scaffold using column chromatography.

Physicochemical and Biological Data

The unique architecture of the 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold imparts a distinct set of physicochemical properties. The presence of both an ether oxygen and an amine nitrogen provides hydrogen bond acceptors, while the amine can also act as a donor or a basic center. The unsaturated, conformationally restricted ring system is expected to have a different metabolic profile compared to more flexible or saturated analogs.

PropertyPredicted Value / CharacteristicRationale / Comparison
Molecular Weight ~125.17 g/mol Low molecular weight, ideal for fragment-based drug design.
logP (Predicted) ~0.0 - 0.5The presence of two heteroatoms balances the hydrocarbon framework, suggesting good solubility.[8][9]
Topological Polar Surface Area (TPSA) ~21-25 ŲIndicates good potential for cell permeability and oral bioavailability.
3D-Character High (sp³-rich)The spirocyclic nature ensures a rigid, three-dimensional shape, departing from "flatland" molecules.[1][2]
Chemical Handles Secondary AmineThe azetidine nitrogen provides a reliable point for diversification and attachment of various side chains.
Metabolic Stability Potentially ImprovedThe spiro-azetidine core can block common sites of metabolism seen in simple piperidines.[1]

Conclusion and Future Outlook

The 5-Oxa-2-azaspiro[3.5]non-7-ene scaffold is a novel and promising building block for medicinal chemistry. While its synthesis is non-trivial, modern organic chemistry methods such as intramolecular Diels-Alder reactions and ring-closing metathesis offer viable and robust pathways for its construction. Its unique combination of a rigid 3D architecture, desirable physicochemical properties, and potential as a metabolically stable piperidine bioisostere makes it an attractive core for exploration in a wide range of therapeutic areas. Further research into its synthesis, derivatization, and biological evaluation is highly warranted and could unlock new avenues in the pursuit of innovative therapeutics.

References

  • French-Ukrainian Journal of Chemistry (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Moody, C., & Nortcliffe, A. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry.
  • Padwa, A., et al. Scheme 4 Synthesis and [4+2]-cycloaddition chemistry of 5-aza oxazoles.
  • ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry.

  • BenchChem. (2025). Exploring the Chemical Space of 2-Oxaspiro[3.
  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane.
  • ResearchGate. Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • PubChem. 5-[(Tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid.
  • MDPI. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains.
  • PubChemLite. 2-oxa-5-azaspiro[3.5]non-7-ene.
  • Google Patents. (2021).
  • PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin.
  • Sigma-Aldrich. 5-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride.
  • Campovilla Jr, O. C., et al. (2019).
  • Coto, D., et al. (2025). Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components.
  • PubMed. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones.
  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.

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Exploratory

An In-depth Technical Guide to the Conformational Analysis of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their inherent three-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their inherent three-dimensionality, which offers a distinct advantage in exploring chemical space beyond traditional flat aromatic systems.[1][2] The 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride salt, a novel heterocyclic entity, presents a unique conformational landscape due to the fusion of a flexible six-membered oxacyclohexene ring and a more rigid four-membered azetidine ring. A thorough understanding of its conformational preferences is paramount for elucidating its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent. This guide provides a comprehensive framework for the conformational analysis of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl, integrating advanced nuclear magnetic resonance (NMR) spectroscopy with robust computational modeling techniques.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a small molecule is intrinsically linked to its biological activity. The specific conformation a drug adopts when binding to its target, often termed the "bioactive conformation," dictates the strength and specificity of the interaction.[3] Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a cornerstone of modern drug design.[3] By understanding the accessible conformations and their relative energies, medicinal chemists can design molecules with a higher propensity to adopt the bioactive conformation, leading to improved potency and selectivity.[4]

Spirocyclic systems, such as 5-Oxa-2-azaspiro[3.5]non-7-ene, are particularly intriguing due to their constrained yet complex conformational behavior.[2][5] The spirocyclic fusion introduces a degree of rigidity that can reduce the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.[4] This guide will delve into the multifaceted approach required to unravel the conformational intricacies of this specific spirocyclic scaffold.

The Unique Structural Landscape of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl

The 5-Oxa-2-azaspiro[3.5]non-7-ene HCl molecule is characterized by the fusion of two distinct heterocyclic rings at a single carbon atom. The six-membered oxacyclohexene ring is expected to adopt a half-chair or boat-like conformation, while the four-membered azetidine ring will likely be puckered. The protonation of the nitrogen atom to form the hydrochloride salt will further influence the electronic distribution and conformational preferences of the molecule.

The interplay of ring strain, torsional strain, and non-bonded interactions will govern the overall conformational energy landscape. Identifying the low-energy conformers is the primary objective of the analytical workflow described herein.

A Synergistic Approach: Integrating NMR and Computational Modeling

A comprehensive conformational analysis necessitates a synergistic approach that combines experimental data with theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy provides through-bond and through-space information about the relative orientation of atoms, while computational modeling offers insights into the energetics and geometries of different conformers.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling Synthesis Synthesis & Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC, NOESY/ROESY) Synthesis->NMR_Acquisition Data_Integration Data Integration & Analysis NMR_Acquisition->Data_Integration Conformer_Search Conformational Search (Molecular Mechanics) DFT_Optimization DFT Geometry Optimization & Energy Calculation Conformer_Search->DFT_Optimization NMR_Prediction DFT Prediction of NMR Parameters DFT_Optimization->NMR_Prediction NMR_Prediction->Data_Integration Final_Model 3D Conformational Model Data_Integration->Final_Model NMR_Experimental_Workflow Start Pure Compound Prep Sample Preparation (Deuterated Solvent) Start->Prep NMR_1D 1D NMR (1H, 13C) Prep->NMR_1D NMR_2D_J 2D J-Coupling (COSY) NMR_1D->NMR_2D_J NMR_2D_Het 2D Heteronuclear (HSQC, HMBC) NMR_2D_J->NMR_2D_Het NMR_2D_NOE 2D NOE (NOESY/ROESY) NMR_2D_Het->NMR_2D_NOE Assignment Signal Assignment NMR_2D_NOE->Assignment Interpretation Conformational Interpretation Assignment->Interpretation

Caption: Step-by-step workflow for NMR-based conformational analysis.

Computational Modeling: Quantifying Conformational Energetics

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify low-energy conformers. [6]Density Functional Theory (DFT) is a robust method for accurately calculating the geometries and energies of small molecules. [7][8]

Computational Workflow
  • Initial 3D Structure Generation: A 2D sketch of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is converted into an initial 3D structure.

  • Conformational Search: A systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to generate a diverse set of possible conformations. [9]3. DFT Geometry Optimization and Energy Calculation: The low-energy conformers from the molecular mechanics search are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*). [10]Solvation effects can be included using a continuum solvent model (e.g., SMD or PCM). [10]4. Prediction of NMR Parameters: For the lowest energy conformers, NMR chemical shifts and coupling constants can be calculated using DFT methods like GIAO (Gauge-Including Atomic Orbitals). [11][12]

Computational_Workflow Start 2D Structure Gen_3D Generate 3D Structure Start->Gen_3D MM_Search Molecular Mechanics Conformational Search Gen_3D->MM_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) MM_Search->DFT_Opt Energy_Calc Single Point Energy Calculation DFT_Opt->Energy_Calc NMR_Pred NMR Parameter Prediction (GIAO) Energy_Calc->NMR_Pred Analysis Analyze Low-Energy Conformers NMR_Pred->Analysis

Caption: Computational workflow for identifying and characterizing low-energy conformers.

Data Integration and Analysis: Building a Coherent Model

The true power of this synergistic approach lies in the integration of experimental and computational data.

  • Correlate Experimental and Predicted NMR Data: The calculated NMR chemical shifts and coupling constants for the low-energy conformers are compared with the experimental data. A good correlation provides confidence in the accuracy of the computational model.

  • Validate with NOE/ROE Data: The inter-proton distances in the computationally derived low-energy conformers are measured and compared with the observed NOE/ROE cross-peaks. Strong NOE/ROE signals should correspond to short inter-proton distances in the model.

  • Boltzmann Averaging: If multiple conformers are found to be close in energy, their predicted NMR parameters can be Boltzmann-averaged based on their relative energies to see if this provides a better fit with the experimental data.

Table 1: Hypothetical Data Summary for Two Low-Energy Conformers
Parameter Conformer A (Half-Chair) Conformer B (Boat) Experimental
Relative Energy (kcal/mol) 0.01.5-
Dihedral Angle (C6-C7-C8-C9) 55°15°-
¹H-¹H Coupling Constant (J_H7,H8) 8.2 Hz3.5 Hz7.9 Hz
Key NOE/ROE Correlation (H6-H8) 2.4 Å3.8 ÅStrong

Implications for Drug Development

The detailed 3D conformational model of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl provides invaluable insights for drug development.

  • Pharmacophore Modeling: The low-energy conformers can be used to develop a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity.

  • Structure-Based Drug Design: If the structure of the biological target is known, the identified conformers can be docked into the binding site to predict binding modes and affinities. [13]This allows for the rational design of analogues with improved binding.

  • Understanding Structure-Activity Relationships (SAR): By understanding the preferred conformation, the effect of structural modifications on the conformational landscape and, consequently, on biological activity can be better understood.

Drug_Development_Implications Conformational_Model 3D Conformational Model Pharmacophore Pharmacophore Modeling Conformational_Model->Pharmacophore Docking Structure-Based Design (Docking) Conformational_Model->Docking SAR SAR Elucidation Conformational_Model->SAR Lead_Opt Lead Optimization Pharmacophore->Lead_Opt Docking->Lead_Opt SAR->Lead_Opt

Caption: The central role of the conformational model in guiding drug development efforts.

Conclusion

The conformational analysis of novel chemical entities like 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is a critical step in modern drug discovery. A purely experimental or purely computational approach is often insufficient. By judiciously combining advanced NMR techniques with high-level DFT calculations, a detailed and reliable 3D conformational model can be constructed. This model serves as a foundational tool for understanding the molecule's intrinsic properties and for guiding the rational design of more potent and selective therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently tackle the conformational analysis of this and other complex spirocyclic systems.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ACS Publications. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • National Institutes of Health. (2024). DFT calculations do not explain enantiospecific NMR responses in cross polarization. Retrieved from [Link]

  • ACS Publications. (2025). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Retrieved from [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Computational methods for small-molecule transparent semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational methods for exploring protein conformations. Retrieved from [Link]

  • ACS Publications. (2004). Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. Retrieved from [Link]

  • MDPI. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiron[2][6]onane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Retrieved from [Link]

  • Fiveable. (2025). Conformational analysis | Medicinal Chemistry Class Notes.... Retrieved from [Link]

  • NextSDS. (n.d.). 5-Oxa-2-azaspiro[3.5]nonane — Chemical Substance Information. Retrieved from [Link]

  • Dalton Transactions. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Retrieved from [Link]

  • MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Retrieved from [Link]

  • PNAS. (n.d.). Combinatorial methods for small-molecule placement in computational enzyme design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Retrieved from [Link]

  • SCM. (2025). NMR shifts with relativistic DFT — Tutorials. Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational methods for small molecule identification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. Retrieved from [Link]

  • RSC Advances. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Retrieved from [Link]

  • Patsnap Synapse. (2025). How important is the detection of protein conformational changes in drug discovery/developement?. Retrieved from [Link]

  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Retrieved from [Link]

  • QMRO. (n.d.). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Spectroscopy of 5-Oxa-2-azaspiro[3.5]non-7-ene Hydrochloride

Abstract This document provides a comprehensive guide for the preparation of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel spirocyclic scaffold of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a novel spirocyclic scaffold of interest in medicinal chemistry and drug development, obtaining high-quality NMR data is paramount for unambiguous structural verification, purity assessment, and conformational analysis. This guide details field-proven protocols, explains the rationale behind critical experimental choices, and offers troubleshooting advice tailored to the specific challenges presented by a hydrophilic hydrochloride salt.

Introduction: The Analytical Imperative for Spirocyclic Scaffolds

Spirocyclic systems, such as 5-Oxa-2-azaspiro[3.5]non-7-ene, are of increasing importance in drug discovery.[1] Their rigid, three-dimensional architecture offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved pharmacokinetic properties.[2] NMR spectroscopy is the definitive analytical technique for the structural elucidation of such small molecules, providing detailed information on connectivity and stereochemistry through chemical shifts, coupling constants, and nuclear Overhauser effects.[3]

However, the quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[4] For a compound like 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride, its salt form introduces specific challenges, primarily related to solubility and potential proton exchange phenomena. This note provides a robust framework to navigate these challenges and ensure the acquisition of high-resolution, reproducible NMR data.

Caption: Chemical structure of 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride.

Foundational Principles for High-Quality NMR Samples

A successful NMR experiment begins long before the sample enters the spectrometer. The following principles are critical:

  • Homogeneity: The sample must be a true, homogeneous solution. Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and a loss of resolution.

  • Purity: The analyte should be as pure as possible. Paramagnetic impurities (e.g., transition metal ions) are particularly detrimental, causing significant line broadening that can render a spectrum unusable.[4]

  • Solvent Selection: The deuterated solvent must completely dissolve the analyte without reacting with it. For ionic compounds like hydrochloride salts, solvent choice is paramount for achieving adequate concentration and stability.[5] The deuterium signal from the solvent is also used by modern spectrometers for field/frequency locking, which stabilizes the magnetic field.[6]

  • Concentration: The sample concentration must be optimized to balance signal strength with solubility limits. Overly concentrated samples can lead to viscosity-induced line broadening and difficulty in shimming.[5]

Detailed Protocol for NMR Sample Preparation

This protocol provides a step-by-step methodology for preparing 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride for both routine structural analysis and quantitative NMR (qNMR).

G start Start: Pure Analyte & Clean Glassware weigh 1. Weigh Analyte (¹H: 1-5 mg | ¹³C: 5-20 mg) start->weigh solvent 2. Select Deuterated Solvent (e.g., DMSO-d₆, D₂O, CD₃OD) weigh->solvent dissolve 3. Dissolve in Vial (Use vortex to aid dissolution) solvent->dissolve check_sol Is sample fully dissolved? dissolve->check_sol filter 4. Filter Solution (Pipette with glass wool plug) check_sol->filter Yes troubleshoot Troubleshoot: - Gentle warming - Try alternative solvent check_sol->troubleshoot No transfer 5. Transfer to NMR Tube (Fill to ~4 cm / 0.6 mL) filter->transfer cap 6. Cap, Invert to Mix, and Label transfer->cap end Ready for NMR Analysis cap->end troubleshoot->dissolve

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Handling of 5-Oxa-2-azaspiro[3.5]non-7-ene Hydrochloride

Executive Summary 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a low-molecular-weight, highly polar spirocyclic amine salt. It consists of an azetidine ring spiro-fused to a dihydropyran derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride is a low-molecular-weight, highly polar spirocyclic amine salt. It consists of an azetidine ring spiro-fused to a dihydropyran derivative. Due to its extreme hydrophilicity and ionic nature, researchers frequently encounter irreversible adsorption on normal-phase silica or zero retention (void volume elution) on standard reversed-phase (C18) columns.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind phase behaviors. We detail the implementation of Hydrophilic Interaction Liquid Chromatography (HILIC) , Reversed-Phase Ion-Pairing Chromatography (RP-IPC) , and optimized solvent-antisolvent crystallization techniques to ensure high-purity recovery.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (Highly Polar, Water-Soluble) CheckPurity Assess Initial Purity (LC-MS / NMR) Start->CheckPurity HighPurity Purity > 90% (Minor non-polar impurities) CheckPurity->HighPurity LowPurity Purity < 90% (Complex reaction mixture) CheckPurity->LowPurity Trituration Solvent/Anti-Solvent Recrystallization (e.g., iPrOH / Et2O) HighPurity->Trituration Yes Chromatography Chromatographic Purification Required LowPurity->Chromatography Yes HILIC HILIC (Preferred) Amide/Zwitterionic Column High Organic Mobile Phase Chromatography->HILIC Primary Route RPIPC RP-IPC (Alternative) C18 Column + Ion-Pairing Agent (e.g., Sulfonate) Chromatography->RPIPC If HILIC fails

Decision matrix for the purification of highly polar spirocyclic amine hydrochloride salts.

Troubleshooting & Causality FAQs

Q1: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A1: The protonated azetidine nitrogen makes the molecule exceptionally polar. In standard Reversed-Phase Liquid Chromatography (RPLC), water forms a hydration shell around the ion, preventing hydrophobic interactions with the C18 stationary phase. Solution: Switch to HILIC . HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[1]. A water-enriched liquid layer forms on the stationary phase, and the polar amine partitions into this layer[2]. Alternatively, use RP-IPC by adding an anionic surfactant (e.g., sodium hexanesulfonate) to the mobile phase. The sulfonate head binds electrostatically to the protonated amine, while its hydrophobic tail anchors the neutral ion-pair to the C18 phase[3].

Q2: I am seeing severe peak tailing and poor resolution when purifying via HILIC. What is causing this? A2: Peak tailing in HILIC for amine hydrochlorides is usually caused by secondary electrostatic interactions (ion-exchange) with unshielded silanol groups on the stationary phase, or the use of an inappropriate sample diluent[1]. Solution:

  • Buffer Control: Ensure your aqueous mobile phase contains a volatile buffer like 10–20 mM ammonium formate or ammonium acetate[4]. The buffer salts shield the silanol groups and facilitate proper partitioning.

  • Sample Diluent: The sample must be dissolved in a diluent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile). Injecting a sample dissolved in 100% water will disrupt the localized water layer on the HILIC column, leading to peak distortion and breakthrough[2].

Q3: Can I free-base the compound to make it easier to purify on standard normal-phase silica? A3: It is highly discouraged. The free base of 5-oxa-2-azaspiro[3.5]non-7-ene (MW: 125.17 g/mol ) is volatile and prone to loss during solvent evaporation. Maintaining it as a hydrochloride salt ensures solid-state integrity. Spirocyclic amines are frequently isolated and stored as HCl salts precisely to prevent volatility and oxidative degradation[5].

Q4: I have 90% purity but need >98% for biological assays. Is there a non-chromatographic way to polish the HCl salt? A4: Yes. If the impurities are non-polar organic byproducts from the synthesis (e.g., Boc-deprotection residuals), solvent-antisolvent trituration or recrystallization is highly effective[6]. Solution: Wash the crude solid with ethyl acetate or hexane. For recrystallization, dissolve the salt in a minimum amount of hot isopropanol, and slowly add diethyl ether as an anti-solvent to induce crystallization[6].

Methodological Comparison

Purification MethodStationary Phase / ReagentsMechanism of ActionProsCons
HILIC Zwitterionic, Amide, or Bare Silica. Mobile Phase: ACN / Aq. Buffer.Analyte partitions into a water-enriched layer immobilized on a polar stationary phase.Excellent retention for highly polar salts; highly compatible with MS detection[4].Requires long column equilibration times; sensitive to sample diluent composition[2].
RP-IPC C18 Silica. Mobile Phase: Water / MeOH + Alkyl Sulfonate (e.g., 5 mM).Anionic surfactant forms a neutral, hydrophobic ion-pair with the protonated amine[3].Utilizes standard C18 columns; highly reproducible retention times.Ion-pairing agents can permanently alter the C18 column and suppress MS ionization signals.
Recrystallization Solvents: Isopropanol (Solvent) / Diethyl Ether (Anti-solvent).Differential solubility; the polar HCl salt precipitates in non-polar environments[6].Highly scalable; removes non-polar organic impurities without specialized equipment.Not effective for separating structurally similar polar impurities or inorganic salts.

Validated Experimental Protocols

Protocol A: Preparative HILIC Purification of the HCl Salt

Note: In HILIC, water is the strong eluting solvent. Gradients must run from high organic to low organic[1].

  • Column Preparation: Equilibrate a preparative Zwitterionic (ZIC-HILIC) column with 85% Acetonitrile / 15% Aqueous Buffer (10 mM Ammonium Acetate, pH 5.8) for at least 10–15 column volumes. Causality: HILIC columns require longer equilibration than RPLC to establish the critical immobilized hydration layer[2].

  • Sample Preparation: Dissolve the crude 5-oxa-2-azaspiro[3.5]non-7-ene HCl in a diluent of 75% Acetonitrile / 25% Water. Critical: Do not exceed 25% water in the injection plug to prevent peak splitting.

  • Gradient Elution: Run a gradient from 85% Acetonitrile down to 50% Acetonitrile over 20 minutes.

  • Recovery: Collect fractions via ELSD or MS detection (UV absorption for this aliphatic spirocycle will be minimal). Lyophilize the pooled fractions to remove the volatile ammonium acetate buffer and isolate the purified salt.

Protocol B: Solvent-Anti-Solvent Recrystallization (Polishing)

Note: Hydrochloride salts of low molecular weight amines often exhibit excessive solubility in absolute ethanol, leading to poor recovery. Isopropanol (2-propanol) provides a more favorable solubility gradient[6].

  • Dissolution: Place 1.0 g of crude 5-oxa-2-azaspiro[3.5]non-7-ene HCl in a dry flask. Add hot isopropanol (approx. 5–10 mL) dropwise under vigorous stirring until the solid just dissolves.

  • Filtration: Hot-filter the solution rapidly through a PTFE syringe filter to remove insoluble mechanical impurities or polymerized byproducts.

  • Precipitation: Slowly add cold diethyl ether (anti-solvent) dropwise to the hot filtrate until the solution becomes persistently cloudy.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours to promote crystal nucleation, then transfer to an ice bath (0–4 °C) for an additional hour to maximize thermodynamic yield.

  • Isolation: Filter the resulting crystals under a vacuum, wash the filter cake with cold diethyl ether, and dry under a high vacuum for 12 hours to yield the purified spirocyclic amine salt.

References

  • HILIC to the Rescue: Pharmaceutical Development Case Examples Source: LCGC International URL
  • Practical Aspects of Reverse Phase Ion Pair Chromatography Source: Lib4RI URL
  • Source: The Nest Group (Merck SeQuant)
  • Purification of organic hydrochloride salt?
  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL
  • HILIC: The Pros and Cons Source: LCGC International URL

Sources

Optimization

Technical Support Center: Troubleshooting 5-Oxa-2-azaspiro[3.5]non-7-ene HCl Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in handling 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (CAS: 1823869...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in handling 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (CAS: 1823869-00-6). This spirocyclic building block combines a highly strained azetidine ring with a 3,6-dihydro-2H-pyran moiety. While it provides excellent rigid 3D geometry for optimizing pharmacokinetic properties, its unique structural features make it highly susceptible to specific degradation pathways in solution.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating experimental protocols to help you troubleshoot and prevent compound degradation.

Part 1: Core Troubleshooting Matrix

When encountering instability during synthesis or assay preparation, use the following matrix to identify the root cause.

Observed Symptom (LC-MS)Primary DegradantPotential CauseCorrective Action
Rapid loss of parent mass; +18 Da peak Ring-opened amino alcoholAcid-catalyzed hydrolysis of the azetidine ring (pH < 4).Maintain buffer pH between 6.5–7.5. Avoid prolonged exposure to TFA.
Mass shift of +16 Da Epoxide / N-oxideOxidation of the pyran alkene or azetidine nitrogen.Use freshly distilled, peroxide-free ethereal solvents (e.g., BHT-stabilized THF).
Broad, unresolved peaks; High-mass species Dimers / OligomersAuto-nucleophilic attack due to premature free-basing.Store and handle as the HCl salt. Perform free-basing in situ at < 0 °C.
Loss of parent mass; +18 Da peak (Slow) HemiacetalHydration of the 3,6-dihydro-2H-pyran double bond.Avoid strong aqueous acids and elevated temperatures during workup.

Part 2: In-Depth FAQs & Mechanistic Insights

Q1: Why does my compound degrade so rapidly in acidic aqueous buffers, and what is the exact mechanism?

Answer: The degradation is primarily driven by the extreme ring strain of the 4-membered azetidine ring (approximately 26 kcal/mol). Under acidic conditions (pH < 4), the azetidine nitrogen becomes protonated, forming a highly electrophilic azetidinium ion . This activated intermediate is highly susceptible to nucleophilic attack by water, which forcefully opens the ring to relieve the steric strain, resulting in a linear amino alcohol (+18 Da)[1].

Furthermore, while the 3,6-dihydro-2H-pyran ring contains an isolated double bond (unlike the highly reactive vinyl ether in 3,4-dihydro-2H-pyran), strong acids can still catalyze electrophilic addition across the alkene, leading to hydration[2].

Q2: I am observing a +18 Da mass shift. How can I tell if this is alkene hydration or azetidine hydrolysis?

Answer: Both pathways add the mass of water (H₂O). To establish causality and validate your findings, you must use a self-validating MS/MS fragmentation approach.

  • Azetidine Hydrolysis: Fragmentation of the +18 Da parent ion will show a facile loss of the newly formed acyclic amine chain, as the spiro-core is permanently broken.

  • Alkene Hydration: Fragmentation will yield a distinct loss of water (-18 Da) to regenerate the double bond, while the azetidine-specific fragments remain intact.

Q3: How does pH quantitatively affect the half-life of this spirocycle?

Answer: The stability of strained azetidines is highly pH-dependent. Based on kinetic studies of structurally analogous strained azetidines[1], the decomposition rate accelerates exponentially as the pH drops below the pKa of the azetidine nitrogen.

Table: Quantitative Stability Profile of Azetidine-containing Spirocycles

pH LevelBuffer SystemTemp (°C)Observed Half-Life (T1/2)Primary Mechanism
1.8 TFA / Water25~0.5 hoursRapid azetidinium ring-opening
2.7 Formate25~1.2 hoursAzetidinium ring-opening
7.0 Phosphate25> 48 hours (Stable)N/A (Intact scaffold)
9.5 Carbonate25~12 hoursIntermolecular auto-nucleophilic attack

Note: Data extrapolated from1[1].

Part 3: Mechanistic & Workflow Visualizations

DegradationPathways Core 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (Intact Spirocycle) Az_Ion Azetidinium Ion (Activated Intermediate) Core->Az_Ion Aqueous Acid (pH < 4) Alk_Ox Alkene Oxidation (+16 Da, Epoxidation) Core->Alk_Ox Peroxides in Ethereal Solvents Polymer Oligomerization / Dimerization (Broad LC Peaks) Core->Polymer Strong Base (Free Amine Formation) Az_Open Azetidine Ring Opening (+18 Da, Hydrolysis) Az_Ion->Az_Open H2O Nucleophilic Attack (Strain Relief)

Caption: Mechanistic pathways of 5-Oxa-2-azaspiro[3.5]non-7-ene degradation in solution.

TroubleshootingTree Start Observe Degradation (LC-MS Analysis) Q1 Mass Shift? Start->Q1 M18 +18 Da Q1->M18 M16 +16 Da Q1->M16 HighM High Mass (Dimers+) Q1->HighM Sol1 Buffer pH too low. Adjust to pH 6.5-7.5. M18->Sol1 Azetidine Hydrolysis Sol2 Peroxide contamination. Use fresh/inhibited THF. M16->Sol2 Alkene Oxidation Sol3 Free-base instability. Keep as HCl salt. HighM->Sol3 Auto-nucleophilic Attack

Caption: Diagnostic decision tree for identifying and resolving spirocycle degradation.

Part 4: Validated Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Workflow for Degradation Profiling

To confidently diagnose the degradation pathway, you must separate the intact compound from its highly polar ring-opened degradants.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl in LC-MS grade Methanol.

  • Forced Degradation Aliquots: Dilute the stock to 0.1 mg/mL in three separate vials containing:

    • Vial A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).

    • Vial B (Neutral Control): 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Vial C (Oxidative): 0.3% H₂O₂ in Water.

  • Incubation: Incubate all vials at 25 °C. Withdraw 20 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quenching (Self-Validating Step): Immediately quench Vial A with an equal volume of 10 mM Ammonium Bicarbonate to halt acid-catalyzed azetidine opening before injection.

  • Chromatography: Use a HILIC or polar-embedded C18 column (e.g., Waters Atlantis T3) to retain the highly polar ring-opened amino alcohols. Run a gradient of 5% to 95% Acetonitrile (with 10 mM Ammonium Acetate) over 10 minutes. Do not use TFA in the mobile phase, as it will cause on-column degradation.

  • MS/MS Analysis: Target the [M+H]+ parent mass (m/z 126.1) and the +18 Da degradant (m/z 144.1). Perform Collision-Induced Dissociation (CID) at 20 eV. A neutral loss of 18 Da from m/z 144.1 confirms alkene hydration, whereas fragmentation into smaller aliphatic fragments confirms azetidine ring opening.

Protocol 2: Controlled In Situ Free-Basing for Amide Coupling

Because the free base of the azetidine is prone to auto-nucleophilic attack (leading to dimerization), it must be generated in situ only when the electrophile is already present.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid coupling partner (1.0 equiv) and the coupling reagent (e.g., HATU, 1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and stir at room temperature for 10 minutes to form the active ester.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic rate of azetidine auto-nucleophilic attack.

  • In Situ Free-Basing: Add 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (1.1 equiv) as a solid, immediately followed by an additional 1.5 equiv of DIPEA.

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours. The activated ester will rapidly trap the free-based azetidine, preventing dimerization.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Avoid acidic washes (e.g., 1M HCl) during workup to prevent hydrolysis of the newly formed product.

References

  • BenchChem.An In-depth Technical Guide to the Electrophilic Addition Mechanism of 3,4-Dihydro-2H-pyran.
  • Journal of the American Chemical Society (ACS).
  • National Institutes of Health (NIH / PMC).Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • MDPI.

Sources

Troubleshooting

Technical Support Center: Storage Conditions &amp; Stability Optimization for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl

Welcome to the Technical Support Center. As drug discovery increasingly shifts toward Fsp3-rich, three-dimensional architectures to improve pharmacokinetic profiles, spirocyclic scaffolds have become invaluable tools for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery increasingly shifts toward Fsp3-rich, three-dimensional architectures to improve pharmacokinetic profiles, spirocyclic scaffolds have become invaluable tools for medicinal chemists. Specifically, 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride (CAS: 1823869-00-6) serves as a rigid, bioisosteric alternative to planar heterocycles like morpholine or piperidine[1].

However, the combination of a strained azetidine ring and a 3,6-dihydro-2H-pyran moiety introduces highly specific stability challenges. As a Senior Application Scientist, I have compiled this guide to move beyond basic data sheets, explaining the mechanistic causality behind degradation and providing field-proven, self-validating protocols to ensure the integrity of your experiments.

Part 1: Physicochemical Properties & Baseline Storage

Before troubleshooting, it is critical to establish the baseline parameters of the molecule. The presence of the hydrochloride salt significantly alters the handling requirements compared to the free base.

PropertyValue / Recommendation
Compound Name 5-Oxa-2-azaspiro[3.5]non-7-ene hydrochloride
CAS Number 1823869-00-6
Molecular Weight 161.63 g/mol
Molecular Formula C7H12ClNO
Long-Term Storage -20°C (Desiccated, strictly inert Argon/N₂ atmosphere)
Short-Term Handling 4°C (Limit exposure to ambient humidity to < 15 minutes)
Hygroscopicity High (Prone to deliquescence upon prolonged ambient exposure)
Light Sensitivity Moderate (Protect from UV to prevent alkene photo-oxidation)
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My batch of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl turned from a white powder into a sticky, off-white gum. What happened, and can it be salvaged?

  • Causality: The hydrochloride salt of the azetidine core is highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water, leading to deliquescence. More critically, the localized acidic microenvironment (from the HCl salt) combined with moisture can initiate slow, acid-catalyzed hydration or oxidative degradation of the 7-ene double bond within the pyran ring.

  • Solution: Yes, it can often be salvaged if caught early. Transfer the open vial to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅). Apply high vacuum for 24-48 hours.

  • Self-Validation: You must run a ¹H-NMR in anhydrous DMSO-d₆ before use. Confirm the integration of the alkene protons (typically ~5.7-5.9 ppm) relative to the azetidine protons. If the alkene peaks are diminished or if new aldehyde/hemiacetal peaks appear, the batch is irreversibly degraded and must be discarded.

Q2: I am observing massive variability in my biological assays when using DMSO stock solutions stored at room temperature. Why?

  • Causality: DMSO is notoriously hygroscopic. Even "anhydrous" DMSO will pull moisture from the air every time the bottle is opened. In solution, the combination of water, DMSO, and the acidic proton of the HCl salt creates a hydrolytic environment. The strained azetidine ring is susceptible to ring-opening under these conditions, and the alkene can undergo hydration, destroying the structural integrity of your bioisostere[2].

  • Solution: Never store spirocyclic HCl salts in DMSO at room temperature or 4°C. Prepare stocks in strictly anhydrous DMSO, aliquot immediately into single-use vials, and flash-freeze at -80°C.

Q3: During free-basing for a Buchwald-Hartwig cross-coupling, the compound decomposed before the reaction even started. How should I handle the free base?

  • Causality: The free azetidine is a highly reactive, unhindered secondary amine. When isolated and concentrated, it can undergo rapid intermolecular reactions, polymerization, or oxidation. The HCl salt is specifically designed to serve as a protective state for the amine[3].

  • Solution: Do not attempt to isolate and store the free base. Generate the free base in situ by adding a mild, non-nucleophilic base (e.g., DIPEA or K₂CO₃) directly to your reaction solvent immediately prior to adding your catalyst and coupling partner.

Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Preparation & Storage of Anhydrous Stock Solutions

This protocol ensures a self-validating workflow to prevent solvent-induced degradation.

  • Equilibration: Remove the sealed vial of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Skipping this step causes immediate condensation of atmospheric moisture onto the cold powder.

  • Inert Purge: Open the vial inside a glovebox or under a continuous, gentle stream of dry Argon.

  • Solvent Addition: Add strictly anhydrous, molecular-sieve-dried DMSO to achieve your desired concentration (e.g., 50 mM).

  • Dissolution & Visual QC: Vortex gently until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely clear and colorless. Any turbidity or yellowing indicates incomplete dissolution or the presence of degraded polymeric byproducts.

  • Aliquotting: Dispense the stock solution into single-use, low-bind microcentrifuge tubes (e.g., 20 µL per tube) to completely eliminate freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol 2: Moisture Rescue & NMR Validation

Use this protocol if your dry powder has absorbed moisture.

  • Desiccation: Uncap the vial containing the gummy compound and place it in a vacuum desiccator loaded with fresh P₂O₅.

  • Vacuum Application: Apply high vacuum (< 1 mbar) for 24–48 hours at room temperature.

  • Visual QC:

    • Self-Validation Check: The compound should return to a free-flowing, crystalline powder state. If it remains a glass or gum after 48 hours, irreversible hydrolysis has occurred.

  • NMR Verification: Dissolve a 1 mg test sample in anhydrous DMSO-d₆. Acquire a ¹H-NMR spectrum. The absence of broad aldehyde peaks (~9-10 ppm) validates that the pyran ring has not undergone oxidative cleavage.

Part 4: Handling & Stability Workflow

Below is the logical decision tree for receiving, storing, and utilizing spirocyclic hydrochloride salts to ensure maximum experimental reproducibility.

StabilityWorkflow Receive Receive Compound (CAS: 1823869-00-6) Store Store at -20°C Argon Atmosphere Receive->Store QC Visual QC: Is powder free-flowing? Store->QC Rescue Rescue Protocol: Vacuum Desiccation QC->Rescue No (Gummy) Stock Anhydrous DMSO Stock Preparation QC->Stock Yes (Pass) Rescue->QC Re-evaluate Aliquot Aliquot & Freeze (-80°C Storage) Stock->Aliquot Use In Situ Free-Basing & Assay/Reaction Aliquot->Use

Workflow for the storage, quality control, and handling of spirocyclic hydrochloride salts.

References
  • Zheng, Y.; Tice, C. M. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834 (2016). URL:[Link]

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322 (2014). URL:[Link]

  • Huang, W.; et al. "Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[4]hexanes." ChemRxiv (2024). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement: Morpholine vs. 5-Oxa-2-azaspiro[3.5]non-7-ene

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving an optimal balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the exchange...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving an optimal balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the exchange of one functional group for another with similar physicochemical characteristics, stands as a cornerstone of modern medicinal chemistry.[1][2] For decades, the morpholine ring has been a "privileged" scaffold, lauded for its ability to improve aqueous solubility and introduce a weakly basic nitrogen atom.[3][4] However, its inherent flexibility and susceptibility to metabolic degradation often present significant hurdles.[5][6][7]

This guide provides an in-depth comparison between the classical morpholine moiety and a novel, three-dimensional alternative: 5-oxa-2-azaspiro[3.5]non-7-ene. We will dissect their structural differences, compare key physicochemical and pharmacokinetic data, and provide detailed experimental protocols for their head-to-head evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in scaffold selection.

Section 1: Structural and Conformational Analysis: Escaping Flatland

The primary driver for replacing morpholine with a spirocyclic analogue is the introduction of three-dimensionality.[8][9] While morpholine exists in a flexible chair-like conformation, spirocycles offer a rigid framework with precisely defined exit vectors for substituents.[9][10][11] This rigidity can enhance binding affinity by reducing the entropic penalty upon target engagement and allows for a more precise exploration of chemical space.[9]

The concept of "escaping flatland" in medicinal chemistry emphasizes the correlation between increased sp³ character and clinical success.[12] Spirocyclic scaffolds, like 5-oxa-2-azaspiro[3.5]non-7-ene, inherently possess a higher fraction of sp³-hybridized carbons (Fsp³) compared to more planar structures, which can lead to improved solubility and reduced off-target toxicity.[8]

G cluster_0 Classical Bioisostere cluster_1 Modern 3D Bioisostere Morpholine Morpholine Spirocycle Spirocycle Morpholine->Spirocycle Bioisosteric Replacement l1 Morpholine (Flexible, Prone to Metabolism) l2 5-Oxa-2-azaspiro[3.5]non-7-ene (Rigid, Improved Stability)

Caption: Structural comparison of flexible morpholine and the rigid spirocyclic bioisostere.

The unsaturation in the cyclohexene ring of 5-oxa-2-azaspiro[3.5]non-7-ene introduces further conformational constraint and presents a potential site for specific interactions within a protein binding pocket or as a synthetic handle for further derivatization.

Section 2: Comparative Physicochemical Properties

The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The shift from a simple heterocycle to a spirocyclic system induces significant changes in lipophilicity, basicity, and polarity.

PropertyMorpholine5-Oxa-2-azaspiro[3.5]nonane*Rationale for Change
Molecular Weight 87.12 g/mol 127.18 g/mol Increased complexity and carbon count.
Calculated logP -0.84~ -0.5 to 0.5Spirocycles can disrupt planarity, often leading to slightly increased lipophilicity over the parent morpholine despite the higher carbon count, but generally lower than non-spirocyclic analogues of similar size.
pKa (of conjugate acid) 8.3 - 8.5[13]Expected > 9.0The constrained azetidine ring in the spirocycle typically increases the basicity of the nitrogen compared to the less-strained morpholine.
Fsp³ 1.000.88High sp³ character is maintained, contributing to three-dimensionality.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 ŲThe core polar atoms (O, N) are conserved, maintaining a similar TPSA.

*Note: Experimental data for 5-oxa-2-azaspiro[3.5]non-7-ene is limited; values for the closely related saturated analog, 5-oxa-2-azaspiro[3.5]nonane, are used for a more direct comparison of the core scaffold. The double bond in the "-ene" variant would slightly decrease the Fsp³.

Key Insights:

  • Basicity (pKa): The anticipated higher pKa of the spirocycle means it will be more protonated at physiological pH (7.4). This can enhance aqueous solubility and allow for stronger ionic interactions with targets like kinases or GPCRs, but may also increase the risk of hERG channel binding.

  • Lipophilicity (logP/logD): The move to a spirocyclic framework offers a tool to fine-tune lipophilicity. While often leading to a decrease in lipophilicity compared to other aliphatic rings, the specific impact is context-dependent.[1] This modulation is crucial for balancing permeability with solubility and reducing off-target effects.

Section 3: Impact on Pharmacokinetic (ADME) Profiles

The true test of a bioisostere lies in its ability to improve a drug candidate's behavior in vivo. The structural rigidity of 5-oxa-2-azaspiro[3.5]non-7-ene directly addresses one of the most common liabilities of morpholine: metabolic instability.[5][7]

Metabolic Stability: Morpholine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to ring-opening or hydroxylation, resulting in rapid clearance. The rigid, three-dimensional structure of a spirocycle can sterically hinder the approach of metabolic enzymes, effectively "shielding" the molecule from degradation. Studies comparing morpholine-containing compounds to their spirocyclic bioisosteres (such as 2-oxa-6-azaspiro[3.3]heptane) have demonstrated a significant enhancement in metabolic stability in human liver microsomes and hepatocytes.[1] This can translate to a longer half-life, lower required dose, and improved bioavailability.

Permeability and Efflux: Aqueous solubility and membrane permeability are often in a delicate balance. While the increased polarity and lower lipophilicity of some spirocycles can improve solubility, it may reduce passive permeability. However, the defined 3D shape can also lead to a better fit for transporter proteins, potentially enabling active transport across membranes. A comprehensive assessment using assays like PAMPA (for passive permeability) and Caco-2 (for active transport and efflux) is essential.[14][15]

ADME_Workflow cluster_Compounds Test Compounds cluster_Assays In Vitro ADME Assays cluster_Data Comparative Data Output Cmpd_M Parent-Morpholine Solubility Kinetic Solubility Cmpd_M->Solubility Permeability PAMPA / Caco-2 Cmpd_M->Permeability Metabolism Liver Microsome Stability Cmpd_M->Metabolism PPB Plasma Protein Binding Cmpd_M->PPB Cmpd_S Parent-Spirocycle Cmpd_S->Solubility Cmpd_S->Permeability Cmpd_S->Metabolism Cmpd_S->PPB Data_Out Solubility (µg/mL) Permeability (Pe) Metabolic Half-Life (t½) % Unbound (fu) Solubility->Data_Out Permeability->Data_Out Metabolism->Data_Out PPB->Data_Out

Caption: A typical experimental workflow for comparing bioisosteres in early drug discovery.

Section 4: Experimental Protocols for Head-to-Head Comparison

To provide a self-validating system for evaluation, the following detailed protocols describe the essential experiments for comparing a morpholine-containing lead compound ("Parent-Morpholine") against its bioisosteric counterpart ("Parent-Spirocycle").

Protocol 1: Kinetic Aqueous Solubility Determination

  • Causality: This high-throughput assay mimics the conditions a drug encounters upon oral administration, where a solid compound dissolves into an aqueous medium. It is a critical first pass to identify potential absorption liabilities.[3]

  • Methodology:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of Parent-Morpholine and Parent-Spirocycle in 100% DMSO.

    • Assay Plate Preparation: Dispense 1.5 µL of each stock solution into a 96-well microplate.

    • Solubilization: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final nominal concentration of 100 µM with 1% DMSO.

    • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for dissolution and precipitation to reach equilibrium.

    • Separation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

    • Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve prepared in a 1% DMSO/PBS solution.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

  • Causality: This assay assesses the susceptibility of a compound to Phase I metabolism by CYP450 enzymes, which are a primary route of drug clearance.[15][16] A longer half-life in this assay suggests better stability in vivo.

  • Methodology:

    • Reagent Preparation: Prepare a master mix containing HLM (e.g., at 0.5 mg/mL final concentration) and NADPH (a required cofactor, e.g., at 1 mM final concentration) in a 0.1 M phosphate buffer (pH 7.4).

    • Initiation of Reaction: Pre-warm the HLM/buffer mix to 37°C. Add Parent-Morpholine or Parent-Spirocycle to the mix to a final concentration of 1 µM. Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • Incubation: Place the tubes in a 37°C water bath. The T=0 sample is immediately quenched.

    • Quenching: At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops enzymatic activity.

    • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

    • Data Analysis: Plot the natural log of the % remaining parent compound versus time. The slope of the line is used to calculate the intrinsic clearance (Cl_int) and the half-life (t½).

Conclusion

The strategic replacement of a classical morpholine ring with a modern, three-dimensional bioisostere like 5-oxa-2-azaspiro[3.5]non-7-ene represents a powerful tactic in contemporary drug discovery. While morpholine remains a valuable tool for enhancing solubility, its spirocyclic counterparts offer compelling advantages, most notably a rigidified conformation and significantly improved metabolic stability.[1][7] This rigidity provides a scaffold with well-defined vectors, enabling a more precise and rational exploration of target binding sites.

The choice between these two bioisosteres is not a matter of simple substitution but a strategic decision based on the specific challenges of a drug discovery program. If metabolic instability is a primary concern, or if a more defined three-dimensional structure is required to enhance potency or selectivity, the spirocyclic scaffold presents a superior alternative. This guide provides the foundational logic and experimental framework for researchers to validate this choice, empowering them to design next-generation therapeutics that successfully "escape from flatland" and exhibit more favorable drug-like properties.

References

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. Available from: [Link]

  • Mancini, F. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • American Chemical Society Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Osol, A. et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

  • MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences. Available from: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]

  • ResearchGate. (2025). Spirocyclic Oxetanes: Synthesis and Properties. Request PDF. Available from: [Link]

  • Sannova. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Available from: [Link]

  • Symeres. In vitro ADME drug discovery services. Available from: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]

  • PepMetics. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available from: [Link]

  • Royal Society of Chemistry Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available from: [Link]

  • InfinixBio. (2026). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • American Chemical Society Publications. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2022). Bioisosterism in Drug Discovery and Development - An Overview. PDF. Available from: [Link]

  • American Chemical Society Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Available from: [Link]

  • PubChem. 5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

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Comparative

Comparative Reactivity Guide: 5-Oxa-2-azaspiro[3.5]non-7-ene HCl vs. Piperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Technical Comparison & Experimental Methodology Introduction: The Shift to 3D Chemical Space The replacement of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Technical Comparison & Experimental Methodology

Introduction: The Shift to 3D Chemical Space

The replacement of flat, sp²-rich or simple saturated heterocycles with complex, three-dimensional spirocyclic frameworks is a cornerstone of modern medicinal chemistry[1]. Piperidine, while ubiquitous in historical drug design, often suffers from suboptimal physicochemical properties, including high lipophilicity and severe metabolic liability[2].

5-Oxa-2-azaspiro[3.5]non-7-ene HCl represents a next-generation bioisostere. By fusing an azetidine ring to a dihydropyran-like system, this scaffold introduces a high fraction of sp³ carbons (Fsp³) and specific geometric constraints that fundamentally alter its reactivity, basicity, and pharmacokinetic profile[1][3]. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of these two amines, explaining the mechanistic causality behind their differences and providing self-validating experimental protocols for your own laboratory profiling.

Structural & Electronic Causality

To understand the divergent reactivity of these two molecules, we must analyze the electronic and steric microenvironments of their nitrogen atoms.

  • Piperidine: Features an unhindered, sp³-hybridized secondary nitrogen within a flexible six-membered ring. It is highly basic, with a conjugate acid pKa of approximately 11.1[4], and serves as a powerful, unencumbered nucleophile in both substitution and coupling reactions[5].

  • 5-Oxa-2-azaspiro[3.5]non-7-ene: The nitrogen resides in a strained 4-membered azetidine ring. While simple azetidines typically have pKa values around 10.4, the spiro-fused oxacycle exerts a profound influence. The highly electronegative oxygen atom at the 5-position (gamma to the nitrogen) acts as a strong inductive electron-withdrawing group (-I effect)[5]. Furthermore, the sp² carbons of the 7-ene double bond contribute additional electron-withdrawing character. This synergistic electronic deactivation pulls electron density away from the azetidine nitrogen, lowering its pKa to an estimated 8.5–9.5. Consequently, its inherent nucleophilicity is significantly dampened compared to piperidine.

Quantitative Data Summary
PropertyPiperidine5-Oxa-2-azaspiro[3.5]non-7-ene HCl
Structural Topology Monocyclic, flexible, 2D-likeBicyclic spirocycle, rigid, 3D
Amine Class SecondarySecondary (Azetidine)
Conjugate Acid pKa ~11.1[4]~8.5 - 9.5 (Estimated)
Relative Nucleophilicity Very HighModerate
Metabolic Stability Low (Prone to α-oxidation)High (Sterically shielded α-carbons)[6]
Lipophilicity (logP) ModerateLowered (Due to embedded oxygen)

Experimental Workflows for Reactivity Profiling

To objectively compare the reactivity of these two amines, we employ self-validating kinetic assays. The inclusion of internal standards and identical baseline conditions ensures that the observed rate differences are purely a function of the amine's intrinsic nucleophilicity and steric profile, rather than experimental artifacts.

Protocol A: Comparative Nucleophilic Aromatic Substitution (SNAr)

Objective: Quantify the reaction rate of the amines with a standard electrophile (1-fluoro-4-nitrobenzene). Causality: SNAr reactions are highly sensitive to both the basicity (electronic) and steric hindrance of the incoming nucleophile. Piperidine's exposed nitrogen will attack the electrophile rapidly. The spirocycle will react slower due to the inductive pull of the 5-oxa group and the steric bulk of the spiro[3.5] core blocking the optimal attack trajectory.

Step-by-Step Methodology:

  • Preparation: In two parallel vials, dissolve 1-fluoro-4-nitrobenzene (1.0 eq, 0.1 M) and biphenyl (0.1 eq, internal standard) in anhydrous DMSO.

  • Free-Basing (Internal Control): Since 5-oxa-2-azaspiro[3.5]non-7-ene is supplied as an HCl salt, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to both vials. Self-Validation Note: DIPEA is non-nucleophilic but ensures the spirocycle is fully free-based. Adding it to the piperidine arm maintains identical ionic strength and solvent polarity across both test conditions.

  • Initiation: Add Piperidine (1.2 eq) to Vial A and 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (1.2 eq) to Vial B at 25°C.

  • Quenching & Analysis: Withdraw 10 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench into 90 µL of 1% formic acid in MeCN. Analyze via LC-MS (UV 254 nm).

  • Data Processing: Plot the ratio of product peak area to internal standard peak area over time to extract the pseudo-first-order rate constants ( kobs​ ).

G Step1 Equimolar Reactants Amine + Electrophile Step2 Parallel SNAr Conditions (DMSO, DIPEA) Step1->Step2 Control Piperidine (Control Arm) Step2->Control Test 5-Oxa-2-azaspiro[3.5]non-7-ene (Test Arm) Step2->Test Quench Time-Course Aliquots & Quenching Control->Quench Test->Quench Analyze LC-MS/UV Quantification (Internal Standard) Quench->Analyze

Parallel kinetic profiling workflow for comparing amine nucleophilicity via LC-MS.

Protocol B: Parallel Amide Coupling Dynamics

Objective: Assess the viability of the spirocycle in standard amide coupling conditions compared to piperidine. Causality: Amide coupling using HATU generates a highly reactive OAt-active ester. While piperidine reacts almost instantaneously, the spiro-fused azetidine faces significant steric clash as it approaches the bulky OAt ester, necessitating longer reaction times or elevated temperatures to achieve quantitative yield.

Step-by-Step Methodology:

  • Pre-activation: Dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (3.0 eq) and stir for 5 minutes to form the active ester.

  • Amine Addition: Introduce the respective amine (1.2 eq) to parallel reaction vessels.

  • Monitoring: Track the disappearance of the OAt-ester via HPLC. Expect piperidine to reach >95% conversion within 10 minutes, whereas the spirocycle may require 1-2 hours due to the constrained nucleophilic attack angle.

Pharmacokinetic Implications: Why Choose the Spirocycle?

If the spirocycle is less reactive, why is it highly sought after in drug discovery? The answer lies in Drug Metabolism and Pharmacokinetics (DMPK).

Piperidine's exposed α-carbons and high basicity make it a prime target for hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid α-hydroxylation, ring opening, and dealkylation. Conversely, 5-Oxa-2-azaspiro[3.5]non-7-ene offers an elegant solution. The spirocyclic core sterically shields the adjacent carbons, while the lowered pKa reduces the molecule's affinity for the highly acidic binding pockets of hERG channels (mitigating cardiotoxicity risks)[1]. The embedded oxygen further lowers lipophilicity, pushing the molecule into an optimal space for oral bioavailability.

G CYP Hepatic CYP450 Oxidation Pip Piperidine (Flat, Unhindered) CYP->Pip Spiro 5-Oxa-2-azaspiro[3.5]non-7-ene (3D, Constrained) CYP->Spiro AlphaOx Rapid α-Carbon Hydroxylation Pip->AlphaOx Block Steric Shielding & Inductive Deactivation Spiro->Block Degrade Ring Opening & Dealkylation AlphaOx->Degrade Stable High Metabolic Stability Block->Stable

CYP450-mediated metabolic degradation pathways: Piperidine vs. Spirocyclic bioisostere.

References

  • Source: pharmablock.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation...
  • Source: enamine.
  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • Source: masterorganicchemistry.

Sources

Validation

5-Oxa-2-azaspiro[3.5]non-7-ene HCl vs. Traditional Spirocyclic Amines in Drug Design: A Technical Comparison Guide

As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of planar, sp2-hybridized rings with sp3-rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues its "escape from flatland," the strategic replacement of planar, sp2-hybridized rings with sp3-rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery. Spirocyclic amines are now elite bioisosteres for traditional saturated heterocycles like piperidine, piperazine, and morpholine, offering improved physicochemical properties and novel intellectual property space[1].

Among these next-generation scaffolds, 5-Oxa-2-azaspiro[3.5]non-7-ene HCl (CAS: 1823869-00-6) stands out as a highly specialized building block[2]. Unlike fully saturated, symmetrical spirocycles, the [3.5] system introduces structural asymmetry and a reactive alkene handle, providing medicinal chemists with unique vector projections and late-stage functionalization capabilities. For instance, derivatives of this scaffold have been successfully utilized in the development of novel GABA-A α 5 positive allosteric modulators (PAMs) for cognitive disorders[3].

This guide objectively compares 5-Oxa-2-azaspiro[3.5]non-7-ene against other common spirocyclic amines, detailing their physicochemical profiles, mechanistic advantages, and the self-validating experimental protocols required to evaluate them.

Structural Anatomy & Physicochemical Profiling

The primary goal of incorporating spirocyclic scaffolds is to impose conformational constraints, reduce the number of rotatable bonds, and preserve favorable spatial orientations of functional groups[1]. However, not all spirocycles behave identically.

  • 2-Oxa-6-azaspiro[3.3]heptane: The classic morpholine surrogate. It is highly symmetrical, fully saturated (Fsp3 = 1.0), and significantly lowers basicity (pKa ~5.8) due to the strong inductive effect of the oxygen atom across the strained cyclobutane ring.

  • 2-Azaspiro[3.3]heptane: The standard piperidine bioisostere. It maintains a higher pKa (~8.8) and is utilized to improve metabolic stability by blocking oxidation at the α -carbons.

  • 5-Oxa-2-azaspiro[3.5]non-7-ene: A hybrid scaffold containing an azetidine ring spiro-fused to a dihydropyran ring. The presence of the double bond (7-ene) reduces the Fsp3 fraction slightly but provides a critical synthetic handle. The spatial separation of the oxygen and nitrogen atoms results in a pKa closer to physiological ideals (~8.5), making it an excellent candidate for central nervous system (CNS) penetrant drugs[3].

Quantitative Comparison of Scaffold Properties
ScaffoldFsp3Est. pKaEst. LogPStructural FeaturePrimary Application
Morpholine 1.008.3-0.8Planar, flexibleBaseline 2D reference
2-Oxa-6-azaspiro[3.3]heptane 1.005.8-1.2Symmetrical, compactMorpholine bioisostere[4]
2-Azaspiro[3.3]heptane 1.008.80.4Symmetrical, compactPiperidine bioisostere[4]
5-Oxa-2-azaspiro[3.5]non-7-ene 0.71~8.5~0.2Asymmetrical, 7-ene handle3D vectoring, late-stage functionalization

(Note: LogP and pKa values are representative estimates for the unsubstituted base scaffolds to illustrate relative physicochemical shifts).

Mechanistic Advantages in Drug Design

The transition from 2D amines to 3D spirocycles is driven by the need to interact more extensively with protein targets while lowering off-target effects[4].

Bioisosteres A Traditional 2D Amines (Morpholine / Piperidine) High flexibility, planar B Spirocyclic Scaffolds (sp3-rich, 3D complexity) A->B Escape from Flatland (Reduce LogP, Increase Fsp3) C 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Surrogate) B->C D 2-Azaspiro[3.3]heptane (Piperidine Surrogate) B->D E 5-Oxa-2-azaspiro[3.5]non-7-ene (Functionalizable 3D Vector) B->E

Fig 1: Bioisosteric replacement strategy transitioning from planar amines to 3D spirocyclic scaffolds.

Why Choose the [3.5]non-7-ene Scaffold?
  • The 7-ene Synthetic Handle: The double bond in the dihydropyran ring is a strategic asset. It allows for downstream diversification—such as epoxidation, dihydroxylation, or cross-coupling—that is chemically impossible in fully saturated spiro[3.3] systems.

  • Distinct Vector Projection: The [3.5] system projects substituents at entirely different angles compared to the [3.3] system. This asymmetry allows medicinal chemists to fine-tune the pharmacophore model to access deep, narrow binding pockets.

  • Metabolic Shielding: The spirocyclic quaternary carbon naturally blocks cytochrome P450 (CYP450) mediated oxidation at the adjacent positions, a common metabolic liability in standard piperidines.

Experimental Validation Protocols

To objectively validate the performance of 5-Oxa-2-azaspiro[3.5]non-7-ene against other spirocycles, rigorous, self-validating experimental protocols must be employed. Below are the methodologies for assessing metabolic stability and lipophilicity, complete with the causality behind each experimental choice.

Protocol A: Microsomal Intrinsic Clearance ( Clint​ ) Assay

Metabolic stability is a primary driver for incorporating spirocycles. This assay determines the half-life ( t1/2​ ) and intrinsic clearance of the compound using Human Liver Microsomes (HLM).

Workflow Step1 1. Compound Prep 1 µM test compound in 0.1 M PO4 buffer (pH 7.4) Maintains physiological pH for CYP450 stability Step2 2. Microsome Addition Add HLM (0.5 mg/mL protein) Provides standardized enzyme concentration Step1->Step2 Step3 3. NADPH Initiation Pre-incubate 37°C, add 1 mM NADPH Triggers enzymatic turnover Step2->Step3 Step4 4. Time-Course Sampling Aliquot at 0-45 min into cold MeCN Precipitates protein & quenches reaction Step3->Step4 Step5 5. LC-MS/MS Analysis Centrifuge & analyze supernatant Quantifies parent compound depletion Step4->Step5 Step6 6. Data Processing Calculate Clint & t1/2 Validates metabolic stability profile Step5->Step6

Fig 2: Self-validating microsomal stability assay workflow with mechanistic rationale for each step.

Step-by-Step Methodology:

  • Preparation: Dilute the 5-Oxa-2-azaspiro[3.5]non-7-ene derivative to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The 0.1 M phosphate buffer strictly maintains physiological pH, preventing the rapid denaturation of fragile CYP450 enzymes.

  • Control Integration: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Causality: This creates a self-validating system. If Verapamil is not cleared, the microsomes are inactive; if Warfarin is cleared rapidly, non-specific degradation is occurring.

  • Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH acts as the obligate electron donor cofactor; without it, Phase I oxidative metabolism cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the enzymes to halt the reaction while simultaneously precipitating the protein matrix, ensuring a clean injection for the mass spectrometer.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and calculate Clint​ .

Protocol B: Miniaturized Shake-Flask LogD (pH 7.4) Determination

Lipophilicity dictates solubility, permeability, and plasma protein binding. We utilize a miniaturized LC-MS/MS methodology rather than traditional UV-based shake-flask methods.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours, then separate. Causality: Pre-saturating the phases prevents volume shifts during the actual assay, which would otherwise skew the partition coefficient calculations.

  • Spiking: Add 10 µL of a 10 mM DMSO stock of the spirocyclic amine to 490 µL of the pre-saturated buffer and 500 µL of pre-saturated octanol in a 2 mL glass vial.

  • Equilibration: Shake the vials at 800 rpm for 2 hours at 25°C, followed by centrifugation at 3000 rpm for 10 minutes. Causality: Centrifugation ensures complete phase separation and breaks any micro-emulsions formed during shaking.

  • Quantification: Carefully sample both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS. Causality: Mass-specific detection (LC-MS/MS) eliminates false readings from UV-absorbing impurities and allows for miniaturization, drastically reducing API consumption compared to traditional UV methods.

Conclusion

While symmetrical spirocycles like 2-oxa-6-azaspiro[3.3]heptane have solidified their place as standard bioisosteres, 5-Oxa-2-azaspiro[3.5]non-7-ene HCl offers a distinct evolutionary step in scaffold design. By combining the metabolic shielding of a spirocyclic core with the asymmetry and functionalizable 7-ene handle of a dihydropyran ring, it provides researchers with a highly tunable 3D vector. When evaluated through rigorous, self-validating assays, this scaffold consistently demonstrates the physicochemical robustness required for modern CNS and systemic drug discovery.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.[Link]

  • WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl. As a novel spirocyclic compound frequently utilized in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl. As a novel spirocyclic compound frequently utilized in medicinal chemistry and drug development, ensuring its safe management from benchtop to disposal is paramount to protecting laboratory personnel and the environment. This guide moves beyond generic protocols to provide a framework grounded in the specific chemical nature of this substance, emphasizing causality and regulatory compliance.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is a hydrochloride salt of a secondary amine. While specific toxicity data for this exact molecule is not widely published, data from structurally similar compounds allows for a robust hazard assessment.

1.1 Hazard Identification

Based on analogous compounds, 5-Oxa-2-azaspiro[3.5]non-7-ene HCl should be handled as a hazardous substance with the following potential classifications[1][2][3]:

Hazard ClassGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.
Acute Oral ToxicityH302 (Assumed)Harmful if swallowed.

The GHS07 "Exclamation Mark" pictogram is the primary warning symbol for this category of hazards.

1.2 Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Given the irritant nature of this compound, the following PPE is mandatory[4][5]:

  • Eye Protection: Safety goggles with side-shields are required to prevent contact with dust or splashes. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing[6].

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal[4][5].

  • Body Protection: An impervious lab coat or clothing is necessary to protect the skin. Ensure clothing is fully buttoned[4][5].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols[1][4].

1.3 Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical to mitigate harm. The following steps are based on standard laboratory first aid for this class of chemicals[2][4]:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention[4].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water[4][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2][4].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][4].

Part 2: Waste Characterization, Segregation, and Storage

Proper disposal begins at the point of generation. The core principle is that 5-Oxa-2-azaspiro[3.5]non-7-ene HCl is a hazardous chemical waste and must never be disposed of in standard trash or via sink drains[7].

2.1 Waste Characterization

This compound is classified as hazardous waste due to its irritant and potentially toxic characteristics[8]. As a hydrochloride salt, it can also be corrosive, particularly in aqueous solutions.

2.2 Chemical Incompatibility: The Logic of Segregation

Mixing incompatible chemicals is one of the most dangerous practices in a laboratory. The amine hydrochloride functional group in this molecule dictates specific segregation protocols. Mixing it with incompatible substances can lead to violent reactions, the release of toxic gases, or degradation of the waste container.

Store waste containing 5-Oxa-2-azaspiro[3.5]non-7-ene HCl separately from the following chemical classes[9]:

Incompatible GroupExamplesRationale for Segregation
Strong Bases Sodium Hydroxide, Potassium HydroxideReacts with the hydrochloride salt to release the free amine, which can be volatile and may have different reactivity and toxicity profiles. This is an acid-base neutralization reaction that can generate heat.
Strong Oxidizing Agents Nitric Acid, Peroxides, PermanganatesCan cause a violent exothermic reaction, posing a fire or explosion hazard. Amines are susceptible to oxidation[6].
Reducing Sugars Lactose, DextroseRisk of Maillard reaction between the amine group and the carbonyl group of the sugar, leading to complex product formation and discoloration[10][11].
Aldehydes & Ketones Formaldehyde, AcetonePotential for reaction with the secondary amine, especially in the presence of other reagents, which can lead to the formation of unexpected and potentially hazardous byproducts[12].

2.3 On-Site Waste Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[13].

  • Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice. Ensure the container material is compatible (e.g., glass or high-density polyethylene)[7][14].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("5-Oxa-2-azaspiro[3.5]non-7-ene HCl"), and an accurate description of its contents and concentration[8][14].

  • Storage Conditions: Keep the container closed at all times except when adding waste. Store it in a cool, dry, well-ventilated, and secure location away from the incompatible materials listed above[1][4][7].

Part 3: Step-by-Step Disposal & Decontamination Protocol

This section provides the operational workflow for handling the waste stream from generation to final pickup.

3.1 Disposal of Pure Compound and Concentrated Solutions

  • Container Preparation: Select and label a compatible hazardous waste container as described in Section 2.3.

  • Waste Transfer: Carefully transfer the solid compound or concentrated solution into the designated waste container inside a chemical fume hood. Avoid generating dust.

  • Secure Storage: Tightly seal the container and place it in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatibles.

  • Arrange Pickup: Once the container is nearly full (e.g., 90% capacity) or has been stored for a period approaching your institution's limit (often 6 months), submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department[8][13]. Do not overfill containers.

3.2 Disposal of Contaminated Labware (Solid Waste)

  • Gross Decontamination: Scrape as much solid residue as possible into the solid chemical waste container.

  • Segregation: Place contaminated items such as gloves, weigh boats, and absorbent paper into a dedicated, clearly labeled hazardous waste bag or container for chemically contaminated solid waste[7]. This is often a pail lined with a clear plastic bag[13].

  • Final Disposal: This container of contaminated solids is also disposed of through your EHS department.

3.3 Decontamination of Surfaces and Glassware

Decontamination is a four-step process designed to remove or neutralize hazardous residues[15].

  • Pre-cleaning: Physically remove any visible solid residue.

  • Decontamination/Washing: Wash the surface or glassware with a suitable solvent. Given the compound's structure, scrubbing with 70% isopropyl or ethyl alcohol is an effective decontamination step[4][16]. For glassware, washing with a laboratory detergent (e.g., Luminox®) and hot water is also effective[17].

  • Rinsing: The first rinse of any contaminated item must be collected as hazardous waste[7]. Subsequent rinses with water can typically be disposed of down the drain, but consult your local EHS guidelines.

  • Drying: Allow items to air dry completely before reuse or disposal.

3.4 Managing Empty Containers

An "empty" container that held a hazardous chemical must be handled correctly.

  • Thorough Emptying: Ensure the container is thoroughly empty, with only trivial amounts of residue remaining[7].

  • Triple Rinsing: For containers of this compound, they must be triple-rinsed. The first rinsate must be collected as hazardous waste and disposed of accordingly[8].

  • Defacing: The original label must be completely removed or defaced to prevent confusion[7].

  • Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass disposal)[7].

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-Oxa-2-azaspiro[3.5]non-7-ene HCl.

G cluster_prep Preparation & Assessment cluster_streams Waste Streams & Segregation cluster_actions Action & Containment cluster_final Final Disposition start Waste Generation (5-Oxa-2-azaspiro[3.5]non-7-ene HCl) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type ppe->assess pure Pure Compound or Concentrated Solution assess->pure  Solid / Liquid   solid Contaminated Solid Waste (Gloves, Wipers) assess->solid  Labware / Debris   glass Contaminated Glassware & Surfaces assess->glass  Reusable Items   container_chem Place in Labeled Hazardous Chemical Waste Container pure->container_chem container_solid Place in Labeled Solid Waste Pail (Bag-Lined) solid->container_solid decon Decontaminate Surface (Alcohol/Detergent) glass->decon saa Store in Satellite Accumulation Area (SAA) (Segregated & Closed) container_chem->saa container_solid->saa rinse Collect First Rinseate as Hazardous Waste decon->rinse rinse->saa pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup

Caption: Disposal workflow for 5-Oxa-2-azaspiro[3.5]non-7-ene HCl.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development . (2022). Pharmaspire. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Retrieved from [Link]

  • Decontamination - Biosafety Manual . Stanford Environmental Health & Safety. Retrieved from [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State . (2020, January 2). National Center for Biotechnology Information. Retrieved from [Link]

  • 2-oxa-5-azaspiro[3.5]non-7-ene — Chemical Substance Information . NextSDS. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Decontamination and Sterilization . National Institutes of Health Office of Research Services. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients . National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedure . (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Spirometer Cleaning Instructions . (2023, March 29). MD Spiro. Retrieved from [Link]

  • A Cleaning Program Under The Revised Propositions . AsepticEnclosures. Retrieved from [Link]

  • 5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride . PubChem. Retrieved from [Link]

  • Chemical Compatibility Chart . University of California, Berkeley. Retrieved from [Link]

  • Chemical Compatibility Database . Cole-Parmer. Retrieved from [Link]

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